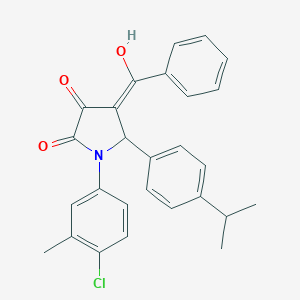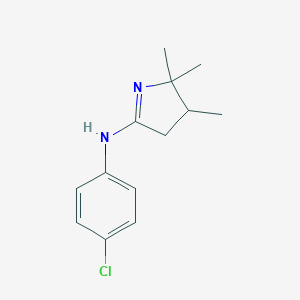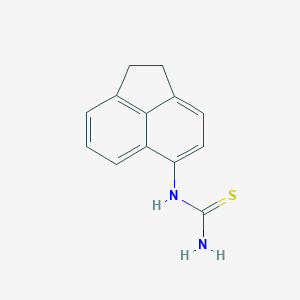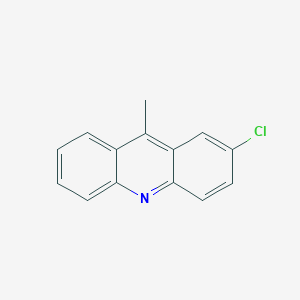
4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
Wirkmechanismus
The mechanism of action of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. It has been found to induce apoptosis in cancer cells by inhibiting the phosphorylation of Akt and mTOR, which leads to the activation of caspase-3 and the cleavage of PARP. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, which is a transcription factor that regulates the expression of various pro-inflammatory genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one are diverse and depend on the specific application. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity. Additionally, it has been found to have antioxidant properties and to inhibit the activity of enzymes such as acetylcholinesterase and α-glucosidase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one for lab experiments is its high yield synthesis method. It can be synthesized in high yield using a simple reaction procedure, which makes it a cost-effective compound for research purposes. Additionally, it has shown potential applications in various fields of research, which makes it a versatile compound for scientific investigations.
One of the limitations of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one for lab experiments is its limited solubility in water. This can make it challenging to work with in certain applications, such as cell culture experiments. Additionally, it has not been extensively studied for its pharmacokinetic properties, which can limit its potential applications in drug discovery and development.
Zukünftige Richtungen
There are several future directions for the research of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the investigation of its potential applications in drug discovery and development. It has shown promising anticancer and anti-inflammatory properties, which make it a potential lead compound for the development of new drugs. Additionally, its antioxidant and enzyme inhibitory properties make it a potential candidate for the treatment of neurodegenerative diseases and diabetes.
Another potential direction is the investigation of its mechanism of action in more detail. While it has been found to inhibit the Akt/mTOR signaling pathway and NF-κB activation, the specific molecular targets of the compound are not fully understood. Further investigation into the molecular targets of the compound could provide insight into its specific mechanisms of action and potential applications in various fields of research.
Conclusion:
In conclusion, 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has shown potential applications in various fields of scientific research. It can be synthesized in high yield using a simple reaction procedure and has shown promising anticancer, anti-inflammatory, antimicrobial, antioxidant, and enzyme inhibitory properties. While it has limitations such as limited solubility in water and lack of extensive pharmacokinetic studies, it has potential applications in drug discovery and development, as well as further investigation into its mechanism of action.
Synthesemethoden
The synthesis of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-hydroxy-2-benzoyl-1-(4-chloro-3-methylphenyl)indolin-5-ylidene with 4-isopropylphenylhydrazine in the presence of acetic acid. The reaction mixture is stirred at room temperature for several hours, followed by the addition of sodium hydroxide to the reaction mixture. The resulting product is then extracted with ethyl acetate and purified by column chromatography to obtain the desired compound in high yield.
Wissenschaftliche Forschungsanwendungen
4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties, where it has been found to induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. It has also been studied for its anti-inflammatory properties, where it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been studied for its antimicrobial properties, where it has shown activity against various strains of bacteria and fungi.
Eigenschaften
Molekularformel |
C27H24ClNO3 |
|---|---|
Molekulargewicht |
445.9 g/mol |
IUPAC-Name |
(4Z)-1-(4-chloro-3-methylphenyl)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H24ClNO3/c1-16(2)18-9-11-19(12-10-18)24-23(25(30)20-7-5-4-6-8-20)26(31)27(32)29(24)21-13-14-22(28)17(3)15-21/h4-16,24,30H,1-3H3/b25-23- |
InChI-Schlüssel |
KJFVYTKMWIHMHR-BZZOAKBMSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C)Cl |
SMILES |
CC1=C(C=CC(=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![dimethyl (1S,11R,12R,13R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12,13-dicarboxylate](/img/structure/B282118.png)

![8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)

![9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)


![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)



![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)